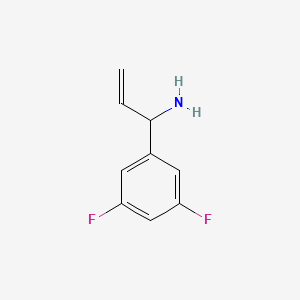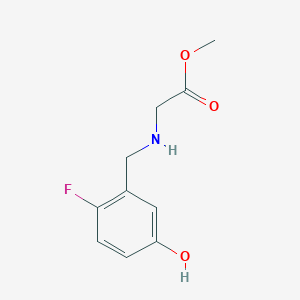
Methyl (2-fluoro-5-hydroxybenzyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-fluoro-5-hydroxybenzyl)glycinate is a chemical compound with the molecular formula C10H12FNO3 and a molecular weight of 213.21 g/mol It is characterized by the presence of a fluorine atom, a hydroxyl group, and a glycine ester moiety attached to a benzyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-fluoro-5-hydroxybenzyl)glycinate typically involves the reaction of glycine methyl ester hydrochloride with a fluorinated benzyl alcohol derivative. The reaction is carried out in the presence of a base such as triethylamine and a reducing agent like sodium borohydride . The reaction conditions include stirring at room temperature for a specified duration to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters such as temperature, pressure, and reactant concentrations are carefully controlled to achieve high purity and consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2-fluoro-5-hydroxybenzyl)glycinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2-fluoro-5-hydroxybenzyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (2-fluoro-5-hydroxybenzyl)glycinate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group allows it to form hydrogen bonds and engage in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2-fluoro-4-hydroxybenzyl)glycinate
- Methyl (2-chloro-5-hydroxybenzyl)glycinate
- Methyl (2-bromo-5-hydroxybenzyl)glycinate
Uniqueness
Methyl (2-fluoro-5-hydroxybenzyl)glycinate is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzyl ring, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Eigenschaften
Molekularformel |
C10H12FNO3 |
|---|---|
Molekulargewicht |
213.21 g/mol |
IUPAC-Name |
methyl 2-[(2-fluoro-5-hydroxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C10H12FNO3/c1-15-10(14)6-12-5-7-4-8(13)2-3-9(7)11/h2-4,12-13H,5-6H2,1H3 |
InChI-Schlüssel |
ATHFVLUPZQBRNO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNCC1=C(C=CC(=C1)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


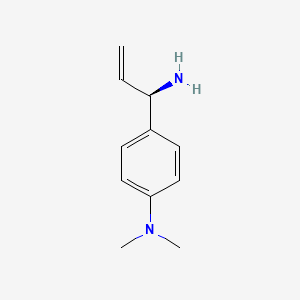
![4-Chloro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13046963.png)
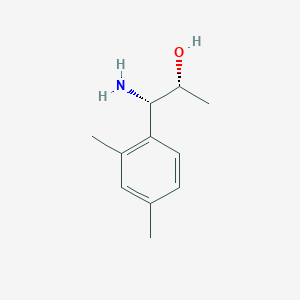




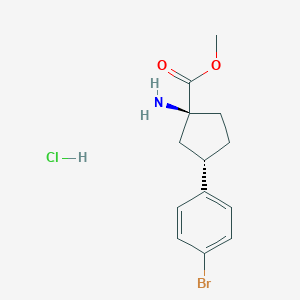



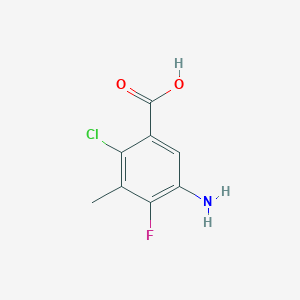
![3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione](/img/structure/B13047035.png)
